molecular formula C12H12N2O2 B1454798 Ethyl 2-(quinoxalin-6-YL)acetate CAS No. 473895-87-3

Ethyl 2-(quinoxalin-6-YL)acetate

Cat. No.: B1454798
CAS No.: 473895-87-3
M. Wt: 216.24 g/mol
InChI Key: XQDDZGLTYPDZOI-UHFFFAOYSA-N
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Description

Ethyl 2-(quinoxalin-6-YL)acetate is a chemical compound used primarily for research and development . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been examined in the context of creating 2,2’-biquinoxaline-3,3’(4H,4’H)-diones . Another review discusses the synthetic scope of quinoxaline and its derivatives, including this compound .


Molecular Structure Analysis

While specific molecular structure analysis for this compound was not found, quinoxaline, the core unit of this compound, has been extensively studied .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(quinoxalin-6-YL)acetate, along with other quinoxaline compounds, has been studied for its potential as a corrosion inhibitor for metals. In one study, quantum chemical calculations were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency in preventing copper corrosion in nitric acid media (Zarrouk et al., 2014).

Antiviral Activity

Some derivatives of this compound have been synthesized and tested for their antiviral activity. A study reported that novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV) (Elzahabi, 2017).

Non-Steroidal Anti-Inflammatory and Analgesic Agents

Research has explored the synthesis of new oxadiazoles derived from this compound, showing potential as non-steroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).

Dye Synthesis for Textiles

This compound has been used in the synthesis of novel brilliant quinoxalin-2-yl styryl dyes, which were applied to polyester fibers as disperse dyes. This application highlights its use in the textile industry (Rangnekar et al., 1999).

Synthesis of Diverse Quinoline Derivatives

This compound has also been involved in the efficient synthesis of structurally diverse quinoline derivatives, showcasing its versatility in chemical synthesis (Mamedov et al., 2014).

Antimicrobial and Mosquito Larvicidal Activity

Research indicates that some derivatives of this compound have significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Safety and Hazards

Ethyl 2-(quinoxalin-6-YL)acetate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and the compound should be used only in well-ventilated areas .

Future Directions

Quinoxaline and its derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future developments may include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(quinoxalin-6-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives, including this compound, have been shown to exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, these compounds can affect the expression of genes involved in critical cellular functions, leading to changes in cell behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting their biological effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoxaline derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained alterations in cellular function, including changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including damage to non-target tissues . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, quinoxaline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall biological activity of the compound, affecting its efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological effects, including its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

ethyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDDZGLTYPDZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738871
Record name Ethyl (quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473895-87-3
Record name Ethyl 6-quinoxalineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473895-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vial under nitrogen atmosphere was charged with benzopyrazine-6-boronic acid hydrochloride (500 mg, 2.38 mmol), palladium (II) acetate (16 mg, 0.071 mmol), tri-1-naphthylphosphine (88 mg, 0.214 mmol), potassium phosphate tribasic (2.52 g, 11.9 mmol), and tetrahydrofuran (10 mL). Ethyl 2-bromoacetate (0.315 mL, 2.85 mmol) was then added and the reaction mixture was stirred at reflux for 6 h. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were adsorbed on silica gel. Purification on silica gel with 0-100% gradient of ethyl acetate in hexane provided 96 mg of product as a dark yellow oil. 1H NMR 500 MHz (DMSO) δ 1.20 (t, 3H), 3.99 (s, 2H), 4.11 (q, 2H), 7.79 (dd, 1H), 8.01 (d, 1H), 8.06 (d, 1H), 8.94 (d, 2H); MS (m/z) 217 [M+H+]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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